molecular formula C12H18O3 B3052103 Ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate CAS No. 38453-94-0

Ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate

Cat. No.: B3052103
CAS No.: 38453-94-0
M. Wt: 210.27 g/mol
InChI Key: MDULATFBKVEEQN-UHFFFAOYSA-N
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Description

Ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate (CAS: 38453-94-0) is a furan-based ester with the molecular formula C₁₂H₁₈O₃ and a molecular weight of 210.27 g/mol . It is characterized by a tert-butyl group at the 5-position and a methyl group at the 2-position of the furan ring. Its synthesis often involves phosphine-catalyzed [3+2] annulation reactions, which are efficient for constructing substituted furans and pyrrolidines .

Properties

IUPAC Name

ethyl 5-tert-butyl-2-methylfuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-6-14-11(13)9-7-10(12(3,4)5)15-8(9)2/h7H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDULATFBKVEEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80535481
Record name Ethyl 5-tert-butyl-2-methylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80535481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38453-94-0
Record name Ethyl 5-tert-butyl-2-methylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80535481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate typically involves the esterification of 5-(tert-butyl)-2-methylfuran-3-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

5-(tert-butyl)-2-methylfuran-3-carboxylic acid+ethanolacid catalystEthyl 5-(tert-butyl)-2-methylfuran-3-carboxylate+water\text{5-(tert-butyl)-2-methylfuran-3-carboxylic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 5-(tert-butyl)-2-methylfuran-3-carboxylic acid+ethanolacid catalyst​Ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the esterification process. Additionally, solvent extraction and distillation techniques are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of halogenated derivatives or substituted furans.

Scientific Research Applications

Ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active carboxylic acid.

Comparison with Similar Compounds

Substituent Variations on the Furan Ring

Ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate belongs to a broader class of ethyl furan-3-carboxylates, which differ in substituents at the 2-, 4-, and 5-positions. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Data (Yield, m.p., Rf) Reference
Ethyl 5-(3,4-dichlorophenyl)-2-methylfuran-3-carboxylate 5-(3,4-dichlorophenyl), 2-methyl C₁₅H₁₃Cl₂O₃ 315.17 Yield: 81%; Yellow solid
Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate 4-(chlorosulfonyl), 5-(4-Cl-Ph) C₁₅H₁₃Cl₂O₅S 392.29 Hazardous (GHS Class 8)
Ethyl 5-(4-aminophenyl)-2-methylfuran-3-carboxylate 5-(4-aminophenyl), 2-methyl C₁₄H₁₅NO₃ 245.28 NLT 98% purity; Commercial availability
This compound 5-(tert-butyl), 2-methyl C₁₂H₁₈O₃ 210.27 Storage: 2–8°C; No hazards reported

Key Observations :

  • Steric Effects : The tert-butyl group in the target compound introduces significant steric bulk compared to aryl (e.g., 4-chlorophenyl) or sulfonyl substituents . This likely reduces reactivity in nucleophilic substitutions.
  • Polarity: Analogs with polar groups (e.g., sulfamoyl in ) exhibit lower Rf values in TLC (e.g., Rf = 0.4 for chloroform-methanol 15:1) compared to non-polar tert-butyl derivatives .

Physicochemical Properties

  • Hydrazone derivatives (e.g., 10a and 10d in and ) exhibit higher m.p. (204–206°C) due to hydrogen bonding from NH groups .
  • Spectral Data :
    • IR spectra of tert-butyl analogs show ester C=O stretches near 1,715 cm⁻¹ , consistent with other ethyl furan-3-carboxylates .
    • ¹H-NMR signals for the tert-butyl group appear as a singlet at δ ~1.2–1.3 ppm, distinct from aryl protons (δ 7.4–7.8 ppm in dichlorophenyl analogs) .

Yield and Efficiency

  • Comparatively, dichlorophenyl analogs (e.g., 4a) are synthesized in 81% yield via Heck-type couplings , while hydrazone derivatives (e.g., 10a) show lower yields (~61%) due to multi-step protocols .

Biological Activity

Ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the furan family, characterized by a five-membered ring containing one oxygen atom. The presence of an ethyl ester group, a tert-butyl group, and a methyl group contributes to its distinct chemical properties. The molecular formula is C13_{13}H18_{18}O3_{3}, with a molecular weight of approximately 222.28 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound's structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological receptors. Preliminary studies indicate that the compound may influence enzyme activity and cellular signaling pathways, although specific mechanisms remain to be fully elucidated.

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity against various pathogens.

  • Study Findings :
    • A study evaluated the compound's effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) was determined to be 4 µg/mL against S. aureus ATCC 25923 and even lower for MRSA strains, indicating strong antibacterial potential .
    • Additional tests revealed moderate antifungal activity against Candida albicans, with MIC values ranging from 8 to 16 µg/mL .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated:

  • Mechanism : The compound appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in vitro.
  • Case Studies : In animal models, administration of the compound resulted in significant reductions in edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound, exploring their biological activities:

StudyFindings
Investigated the interaction with proteins; suggested potential for drug design.
Reported on synthesis methods and highlighted its role as an intermediate in organic synthesis.
Explored antimicrobial and anti-inflammatory properties, providing evidence for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate
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Ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate

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